1,1'-[(Nitromethylene)disulfonyl]bis(4-methyl-3-nitrobenzene)
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Overview
Description
1,1’-[(Nitromethylene)disulfonyl]bis(4-methyl-3-nitrobenzene) is a complex organic compound characterized by the presence of nitro, sulfonyl, and methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Nitromethylene)disulfonyl]bis(4-methyl-3-nitrobenzene) typically involves multiple steps, starting with the nitration of benzene derivatives. The nitro groups are introduced through electrophilic aromatic substitution reactions using concentrated nitric acid and sulfuric acid as catalysts . The sulfonyl groups are then added via sulfonation reactions, which involve the use of sulfur trioxide or chlorosulfonic acid . Finally, the nitromethylene bridge is formed through a condensation reaction involving nitromethane and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Nitromethylene)disulfonyl]bis(4-methyl-3-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-[(Nitromethylene)disulfonyl]bis(4-methyl-3-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-[(Nitromethylene)disulfonyl]bis(4-methyl-3-nitrobenzene) involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can participate in various chemical reactions, such as redox reactions and nucleophilic substitutions, which can alter the activity of enzymes and other proteins . The compound’s effects are mediated through pathways involving oxidative stress and electrophilic interactions .
Comparison with Similar Compounds
Similar Compounds
1,1’-[(Dibromomethylene)disulfonyl]bis(4-methyl-3-nitrobenzene): Similar structure but with bromine atoms instead of nitro groups.
1,1’-[(Nitromethylene)disulfonyl]bis(4-methylbenzene): Lacks the additional nitro groups on the benzene ring.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets .
Properties
CAS No. |
62283-40-3 |
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Molecular Formula |
C15H13N3O10S2 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl-nitromethyl]sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C15H13N3O10S2/c1-9-3-5-11(7-13(9)16(19)20)29(25,26)15(18(23)24)30(27,28)12-6-4-10(2)14(8-12)17(21)22/h3-8,15H,1-2H3 |
InChI Key |
ICETVHYJLQDYNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C([N+](=O)[O-])S(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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